5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDWPSLIGAWWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Isoxazole Formation: The isoxazole ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.
Cyclization: Strong bases like sodium hydride or potassium tert-butoxide are often used to facilitate cyclization reactions.
Major Products
Reduction: 5-Methyl-4-[(3-amino-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid.
Esterification: Methyl 5-methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylate.
Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the pyrazole or isoxazole rings, leading to variations in molecular weight, polarity, and bioactivity.
Key Observations :
Actividad Biológica
5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid (CAS Number: 1006951-15-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O5 |
| Molecular Weight | 252.184 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1006951-15-0 |
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, while the isoxazole and pyrazole rings provide structural stability that facilitates binding to target proteins. This interaction modulates various biological pathways, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Research indicates that compounds containing the pyrazole nucleus exhibit potent antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to inhibit bacterial growth by targeting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. It has been tested in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The presence of the isoxazole and pyrazole moieties enhances its activity against cancer cells, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Activity
A study conducted by Burguete et al. synthesized novel pyrazole derivatives and tested their antimicrobial activity against several pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial properties, particularly against E. coli and S. aureus .
Case Study 2: Anti-inflammatory Activity
Selvam et al. reported on a series of pyrazole derivatives that demonstrated promising anti-inflammatory effects in animal models. The tested compounds showed comparable efficacy to indomethacin in reducing inflammation markers, highlighting the potential therapeutic applications of isoxazole-based compounds in treating inflammatory diseases .
Research Applications
The compound serves as a valuable scaffold for the development of new drugs targeting various diseases, including:
- Antimicrobial agents : Its structural features allow for modifications leading to enhanced activity against resistant bacterial strains.
- Anti-inflammatory drugs : The ability to modulate inflammatory pathways makes it suitable for developing treatments for chronic inflammatory conditions.
- Anticancer therapies : Its effectiveness in inhibiting cancer cell lines positions it as a candidate for further investigation in oncology.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid?
Answer:
The compound can be synthesized via a multi-step approach:
Isoxazole Core Formation : Use a cyclocondensation reaction between a β-diketone derivative and hydroxylamine under acidic conditions to form the isoxazole ring .
Pyrazole Substitution : Introduce the 3-nitro-1H-pyrazole moiety via alkylation or nucleophilic substitution at the 4-methyl position of the isoxazole. A Mitsunobu reaction or base-mediated coupling may optimize regioselectivity .
Carboxylic Acid Functionalization : Protect the carboxylic acid group during synthesis (e.g., as an ester) and deprotect it in the final step using hydrolysis (acidic or basic conditions) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
Advanced: How can reaction conditions be optimized to minimize byproducts during the alkylation of the isoxazole scaffold?
Answer:
- Temperature Control : Perform alkylation at 0–5°C to suppress side reactions (e.g., over-alkylation) and improve selectivity .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of nitro-pyrazole intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Stoichiometry : Maintain a 1:1.2 molar ratio (isoxazole:alkylating agent) to limit excess reagent accumulation, which can lead to dimerization .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole methyl and nitro groups) and assess integration ratios .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₀N₄O₅) with exact mass matching theoretical values (e.g., 266.22 g/mol) .
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement and WinGX/ORTEP for visualization .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Advanced: How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
Answer:
- Multi-Software Validation : Cross-validate using SHELXL (for small-molecule refinement) and Olex2 to identify outliers in thermal parameters .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing anomalies .
- Twinned Data Correction : Apply twin-law matrices in SHELXL for crystals with non-merohedral twinning .
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered nitro or methyl groups .
Basic: What strategies are effective for evaluating the compound’s stability under laboratory storage conditions?
Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
- pH Stability : Test solubility and stability in buffers (pH 1–12) to identify hydrolysis-prone conditions .
Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C, shielded from light .
Advanced: How can molecular docking studies be designed to predict biological interactions of this compound?
Answer:
- Target Selection : Prioritize enzymes with nitro-heterocycle binding pockets (e.g., nitroreductases) or isoxazole-affiliated targets (e.g., COX-2) .
- Ligand Preparation : Optimize protonation states (e.g., carboxylic acid deprotonation at physiological pH) using tools like OpenBabel .
- Docking Protocols : Use AutoDock Vina with flexible side chains and grid boxes encompassing active sites. Validate with co-crystallized ligands .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Emergency Procedures : For ingestion, administer activated charcoal and seek immediate medical attention .
Advanced: How can co-crystallization techniques improve the compound’s bioavailability or activity?
Answer:
- Coformer Selection : Screen carboxylic acid coformers (e.g., succinic acid) to enhance solubility via salt formation .
- Polymorph Screening : Use solvent-drop grinding with 10–12 solvents to identify stable polymorphs .
- Cocrystal Engineering : Employ Hirshfeld surface analysis to design co-crystals with improved hydrogen-bonding networks .
- In Vitro Testing : Compare dissolution rates of co-crystals vs. pure compound in simulated biological fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
